molecular formula C15H9NO4 B254019 {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile

{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile

Cat. No. B254019
M. Wt: 267.24 g/mol
InChI Key: UKLFEDRAJIJQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile, also known as FOCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile exerts its biological activities through a variety of mechanisms, including inhibition of reactive oxygen species, modulation of signaling pathways, and induction of apoptosis. {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways, including the NF-κB pathway and the MAPK pathway.
Biochemical and Physiological Effects:
{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been shown to inhibit the production of inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has several advantages for use in lab experiments, including its high purity, stability, and solubility in a range of solvents. However, {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile may exhibit some limitations, including potential toxicity and limited availability.

Future Directions

{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has several potential future directions for research, including further optimization of its synthesis method, exploration of its biological activities in vivo, and development of novel compounds based on {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile as a building block. Additionally, {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile may have potential applications in the development of new materials with unique properties.

Synthesis Methods

{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile can be synthesized through a multistep process that involves the reaction of 2-furoic acid with acetic anhydride, followed by the reaction of the resulting compound with potassium cyanide. The final step involves the reaction of the resulting compound with 4-hydroxycoumarin. The synthesis method for {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been extensively studied and optimized, resulting in high yields and purity of the compound.

Scientific Research Applications

{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been used in scientific research for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, {[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile has been used as a building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.

properties

Product Name

{[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

2-[2-(furan-2-yl)-4-oxochromen-3-yl]oxyacetonitrile

InChI

InChI=1S/C15H9NO4/c16-7-9-19-15-13(17)10-4-1-2-5-11(10)20-14(15)12-6-3-8-18-12/h1-6,8H,9H2

InChI Key

UKLFEDRAJIJQPA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC#N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OCC#N

Origin of Product

United States

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